

Toxicological Profile of Disperse Brown 1: A Technical Guide

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Compound of Interest

Compound Name: Disperse Brown 1

Cat. No.: B1345095

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Disclaimer: This document summarizes the currently available toxicological information on **Disperse Brown 1** (C.I. 11152). A comprehensive review of publicly accessible scientific literature and regulatory databases reveals a significant lack of detailed toxicological studies for this specific substance. Much of the available data is qualitative or derived from notifications to regulatory bodies. Therefore, where specific data for **Disperse Brown 1** is unavailable, information on analogous azo disperse dyes is presented to provide context for potential toxicological effects, with the clear understanding that this is for informational purposes and not a direct assessment of **Disperse Brown 1**.

Executive Summary

Disperse Brown 1 is an azo dye used in the textile and hair coloring industries. While comprehensive toxicological data is scarce, it is identified by the European Chemicals Agency (ECHA) as a skin sensitizer and toxic to reproduction.[1] GHS hazard classifications from notifications to ECHA also indicate that it may be harmful if swallowed and causes serious eye damage.[2] Due to the limited availability of quantitative data, a full risk assessment is challenging. This guide provides an overview of the known information, details relevant experimental protocols for assessing the toxicity of disperse dyes, and outlines potential mechanisms of toxicity associated with this class of compounds.

Substance Identification and Properties

Disperse Brown 1 is a monoazo dye. Key identification details are provided in the table below.

Identifier	Value
Chemical Name	Ethanol, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-
C.I. Name	Disperse Brown 1
C.I. Number	11152
CAS Number	23355-64-8
EC Number	245-604-7
Molecular Formula	C16H15Cl3N4O4
Molecular Weight	433.67 g/mol
Primary Uses	Colorant in textiles (polyester, nylon, acrylics) and hair dye formulations.

Toxicological Data Summary

The following tables summarize the available toxicological data for **Disperse Brown 1**. Due to significant data gaps, many fields indicate "No data available." For comparative purposes, data on the structurally related azo dye, Disperse Red 1, is included where relevant, with the source clearly noted.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Not specified	Oral	Harmful if swallowed (GHS classification)	[2]
LD50	Data not available	Dermal	No data available	
LC50	Data not available	Inhalation	No data available	

Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Data not available	No data available	
Eye Irritation	Not specified	Causes serious eye damage (GHS classification)	[2]
Skin Sensitization	Human	Known contact allergen	[1]
Skin Sensitization	Not specified	Identified as a skin sensitizer (Category 1/1A/1B)	

Genotoxicity and Mutagenicity

Assay Type	Test System	Metabolic Activation	Result	Reference
Ames Test	Data not available	Data not available	No data available	
In vitro Micronucleus	Data not available	Data not available	No data available	
In vivo Genotoxicity	Data not available	Data not available	No data available	
Analogue Data: Disperse Red 1				
In vitro Micronucleus	Human lymphocytes & HepG2 cells	Not specified	Positive	
In vivo Comet Assay	Mouse testicular cells	N/A	Positive	

Repeated Dose Toxicity

Endpoint	Species	Route	Duration	NOAEL/LO AEL	Reference
Sub-acute/Sub-chronic	Data not available	Data not available	Data not available	No data available	

Carcinogenicity

Species	Route	Duration	Result	Reference
Data not available	Data not available	Data not available	No data available	

Reproductive and Developmental Toxicity

Endpoint	Species	Route	Result	Reference
Reproductive Toxicity	Not specified	Not specified	Identified as toxic to reproduction (Category 1A/1B)	

Analogue Data:
Disperse Red 1

Reproductive Toxicity	Male Mice	Oral (gavage)	Increased frequency of abnormal sperm, decreased fertility	
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Aquatic Toxicity

Species	Endpoint	Duration	Value	Reference
Data not available	Data not available	Data not available	No data available	

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. As specific studies on **Disperse Brown 1** are not publicly available, the following sections describe standardized methodologies for key toxicological endpoints relevant to this class of chemical.

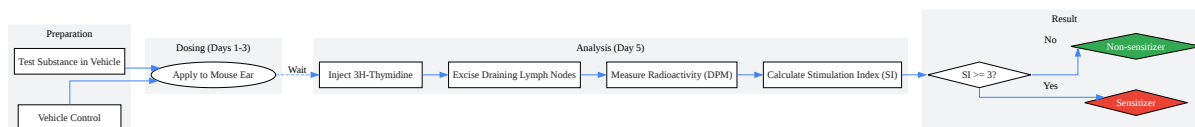
Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is a standard in vivo method for assessing the skin sensitization potential of a substance.

Objective: To determine if a substance can induce a proliferative response in the draining lymph nodes, indicative of a sensitization response.

Methodology:

- **Animals:** Typically, female CBA/J or BALB/c mice are used.
- **Test Substance Preparation:** The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil, DMSO) at various concentrations.
- **Application:** A defined volume (e.g., 25 μ L) of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.
- **Proliferation Measurement:** On day 5, mice are injected intravenously with a solution of 3H-methyl thymidine or an alternative marker like BrdU.
- **Sample Collection:** After a set time (e.g., 5 hours), mice are euthanized, and the draining auricular lymph nodes are excised.
- **Analysis:** A single-cell suspension of lymph node cells is prepared. The incorporation of 3H-thymidine is measured by liquid scintillation counting and expressed as disintegrations per minute (DPM).
- **Endpoint:** The Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.



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Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Genotoxicity: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

Objective: To determine the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a substance.

Methodology:

- **Cell Culture:** A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) is cultured.
- **Exposure:** Cells are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).
- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

- **Scoring:** Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- **Cytotoxicity Assessment:** The Cytokinesis-Block Proliferation Index (CBPI) is calculated to assess cytotoxicity.
- **Endpoint:** A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Reproductive Toxicity: Rodent Two-Generation Study (OECD 416)

This study provides information on the effects of a substance on male and female reproductive performance.

Objective: To assess the effects of a substance on fertility, pregnancy, maternal behavior, and the growth and development of offspring over two generations.

Methodology:

- **Animals:** Typically, rats are used.
- **Dosing (P generation):** Young adult male and female rats (P generation) are dosed with the test substance for a pre-mating period (e.g., 10 weeks). Dosing continues through mating, gestation, and lactation.
- **Mating (P generation):** Animals are mated.
- **Offspring (F1 generation):** The F1 offspring are evaluated for viability, growth, and development. After weaning, selected F1 animals are dosed with the test substance and raised to maturity.
- **Mating (F1 generation):** F1 animals are mated to produce the F2 generation.
- **Offspring (F2 generation):** The F2 offspring are evaluated.

- Endpoints: A wide range of parameters are assessed, including parental body weight, food consumption, clinical observations, estrous cycles, sperm parameters, mating, fertility, gestation length, litter size, offspring viability, and growth. Histopathology of reproductive organs is also performed.

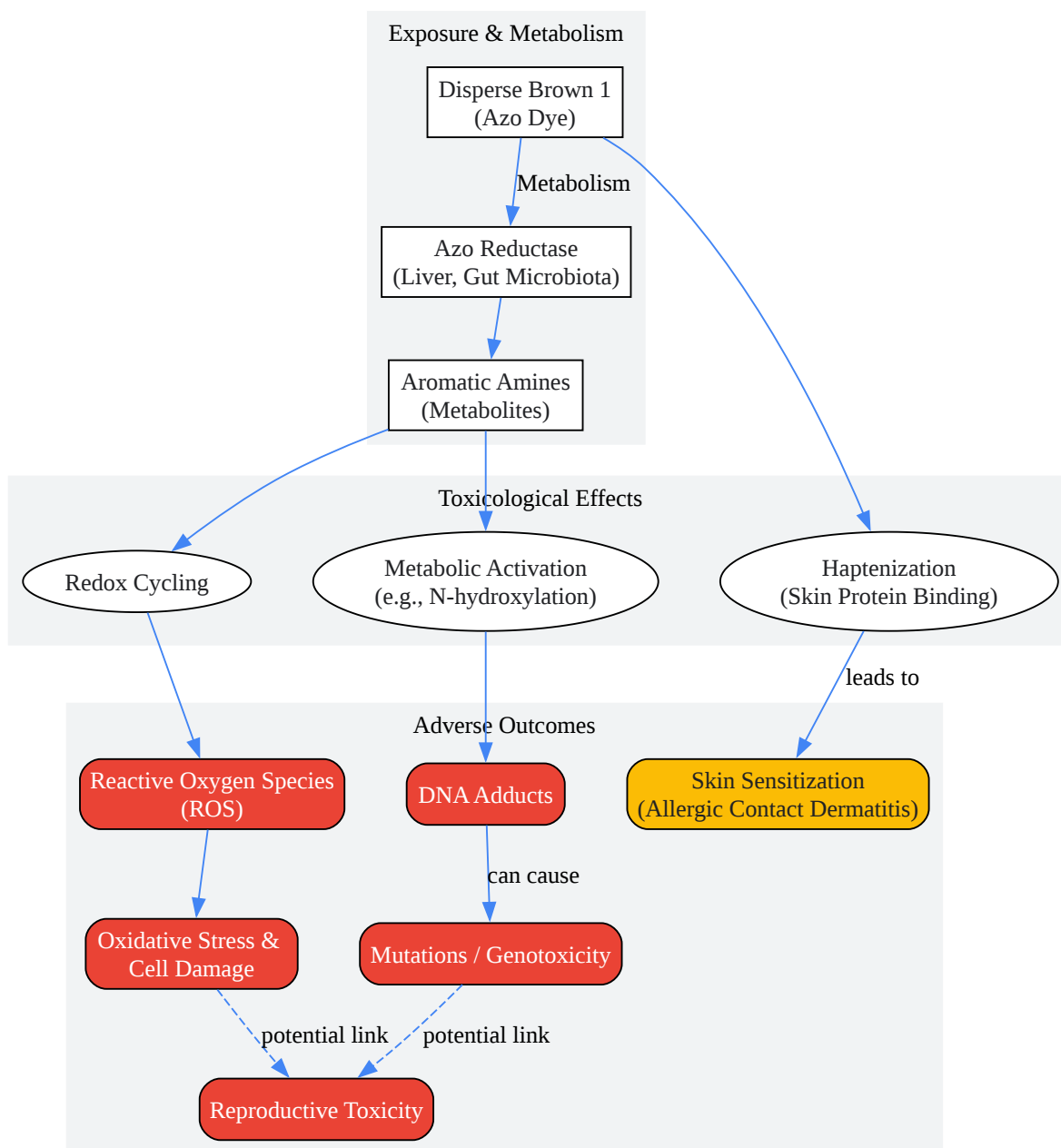
Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways affected by **Disperse Brown 1** have not been elucidated. However, as an azo dye, its toxicity may be linked to its metabolism.

Azo Dye Metabolism: Azo dyes can be metabolized by azo reductases, which are present in liver microsomes and gut bacteria. This process, known as reductive cleavage, breaks the azo bond ($-N=N-$) and can release potentially harmful aromatic amines.

Potential Mechanisms of Toxicity:

- Haptenization and Skin Sensitization: Disperse dyes are small, lipophilic molecules that can penetrate the skin. They can act as haptens, binding to endogenous proteins to form an immunogenic complex. This complex is then recognized by antigen-presenting cells, initiating a T-cell mediated immune response that leads to allergic contact dermatitis.
- Genotoxicity of Metabolites: The aromatic amines released upon metabolic cleavage of the azo bond can be further metabolized to reactive electrophilic species. These metabolites can form DNA adducts, leading to mutations and chromosomal damage.
- Oxidative Stress: Some aromatic amines can undergo redox cycling, leading to the production of reactive oxygen species (ROS). An excess of ROS can overwhelm cellular antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA, and potentially triggering apoptotic pathways.



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Caption: Potential metabolic and toxicity pathways for azo dyes.

Conclusion and Recommendations

The available information on the toxicology of **Disperse Brown 1** is limited, preventing a comprehensive hazard and risk assessment. It is clearly identified as a skin sensitizer and is classified as toxic for reproduction based on regulatory notifications. The potential for genotoxicity, a concern for many azo dyes due to the metabolic release of aromatic amines, has not been adequately investigated for this specific substance.

For researchers and professionals in drug development and other fields where exposure to such chemicals may occur, it is recommended to:

- Exercise caution: Due to the data gaps and the known hazards of skin sensitization and reproductive toxicity, exposure to **Disperse Brown 1** should be minimized.
- Conduct further research: There is a clear need for robust toxicological studies, including acute toxicity, genotoxicity (Ames and micronucleus assays), repeated dose toxicity, and detailed reproductive/developmental toxicity studies, to fill the existing data gaps.
- Utilize analogue data responsibly: In the absence of specific data, information from structurally similar azo disperse dyes can provide an initial indication of potential hazards, but should not be used for definitive risk assessment.

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References

- 1. Brief Profile - ECHA [echa.europa.eu]
- 2. Disperse Brown 1 | C16H15Cl3N4O4 | CID 31878 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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